Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate
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Overview
Description
Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a compound that belongs to the class of aminothiazoles. Aminothiazoles are significant organic medicinal compounds known for their diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to form Schiff bases .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic roles in treating infections and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist against target enzymes like UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be compared with other similar compounds, such as:
2-Aminothiazole-4-carboxylate: Known for its antibacterial and antifungal properties.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Studied for its anticancer and anti-inflammatory activities.
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(16)9-6-8(4-5-11(9)17-2)10-7-19-13(14)15-10/h4-7H,3H2,1-2H3,(H2,14,15) |
InChI Key |
IKFILBFBJNGEAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OC |
Origin of Product |
United States |
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